(1R,3S)-3-Aminocyclopentanol

Description

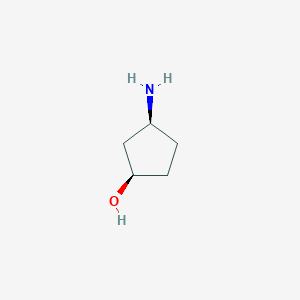

Structure

3D Structure

Properties

IUPAC Name |

(1R,3S)-3-aminocyclopentan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO/c6-4-1-2-5(7)3-4/h4-5,7H,1-3,6H2/t4-,5+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHFYRVZIONNYSM-CRCLSJGQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC1N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](C[C@H]1N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

101.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Significance of Chiral Aminocyclopentanol Scaffolds in Modern Chemistry

Chiral aminocyclopentanol scaffolds are core structures in a multitude of bioactive compounds and are prized for their role in asymmetric synthesis. The term "scaffold" in medicinal chemistry refers to the core structure of a molecule, which can be systematically modified to create a library of related compounds. nih.gov The inherent chirality of aminocyclopentanols, meaning they exist in non-superimposable mirror-image forms, is crucial for their biological applications. This is because biological systems, such as enzymes and receptors, are themselves chiral and often interact selectively with only one enantiomer of a chiral drug. biomedgrid.comfda.gov

The presence of both an amino and a hydroxyl group on the cyclopentane (B165970) ring allows for a variety of chemical modifications and facilitates interactions with biological targets through hydrogen bonding and electrostatic interactions. These scaffolds serve as versatile building blocks, enabling chemists to construct complex molecules with a high degree of stereochemical control. This control is paramount in the development of pharmaceuticals, where the desired therapeutic effect is often linked to a single, specific stereoisomer. biomedgrid.comsci-hub.se

Synthetic Methodologies for 1r,3s 3 Aminocyclopentanol and Its Derivatives

Resolution of Racemic Mixtures

Enzymatic resolution is a common method used to separate the desired (1R,3S)-isomer from a racemic mixture. Lipases, for instance, can selectively acylate one enantiomer, allowing for the separation of the two. google.com One specific method involves the use of a lipase (B570770) catalyst with vinyl acetate (B1210297) to achieve chiral separation through optical selectivity. google.com Another approach is chemical resolution using a chiral acid, such as (-)-di-p-toluoyl-D-tartaric acid, to form diastereomeric salts that can be separated by recrystallization.

Asymmetric Synthesis

Asymmetric synthesis aims to directly produce the desired enantiomer. One patented method involves an asymmetric cycloaddition reaction between cyclopentadiene (B3395910) and an N-acyl hydroxylamine (B1172632) compound, which acts as a chiral source to establish the two chiral centers of the target product. google.comgoogle.com This method is noted for its reasonable route, simple operation, and mild reaction conditions. google.comgoogle.com

Applications in Medicinal Chemistry

Antiviral Agents

This compound is a crucial intermediate in the synthesis of the antiviral drug Bictegravir (B606109). usbio.netusbio.netsrdpharma.comchemicalbook.com Bictegravir is an integrase strand transfer inhibitor (INSTI) used in the treatment of HIV. The (1R,3S) configuration is essential for the drug's efficacy.

Anticancer Agents

Derivatives of this compound have been investigated for their potential as anticancer agents. In one study, it was used in the preparation of aminoquinoline derivatives that were evaluated for their antiproliferative activities against various cancer cell lines. srce.hr Another study explored its use in the development of CDK9 inhibitors for MYC-dependent cancers. nih.gov

Medicinal Chemistry and Biological Activity Research of Aminocyclopentanol Derivatives

Pharmacological Chaperoning and Enzyme Inhibition Studies

Aminocyclopentanol derivatives have been a focal point of research into pharmacological chaperones and enzyme inhibitors. Their structural similarity to sugars allows them to interact with enzymes that process carbohydrates, leading to a range of biological activities.

The therapeutic potential of aminocyclopentanol derivatives is rooted in their ability to modulate enzyme activity. This is primarily achieved through specific molecular interactions within the enzyme's active site. The stereochemistry of the amino and hydroxyl groups on the cyclopentane (B165970) ring is crucial for this interaction. For instance, the (1R,3R) configuration of 3-aminocyclopentanol (B77102) has been shown to align the amino and hydroxyl groups optimally for hydrogen bonding with catalytic residues in viral integrases, such as those in HIV inhibitors. This precise orientation is key to their inhibitory effects.

The amino group, being basic, can be protonated under physiological conditions, allowing for electrostatic interactions with acidic residues in the enzyme's active site. rsc.org This, in combination with hydrogen bonds formed by the hydroxyl groups, anchors the inhibitor to the enzyme, disrupting its normal catalytic function.

A significant area of research for aminocyclopentanol derivatives is their role as glycosidase inhibitors. acs.org Glycosidases are enzymes that catalyze the hydrolysis of glycosidic bonds in carbohydrates. Their inhibition has therapeutic implications for a variety of diseases, including diabetes, viral infections, and certain types of cancer. acs.org

Aminocyclopentanols act as mimics of the natural sugar substrates of these enzymes. rsc.org For example, certain aminocyclopentanol derivatives have been shown to be potent inhibitors of α-mannosidase, an enzyme involved in the processing of N-linked glycoproteins. rsc.orgresearchgate.net Others have demonstrated inhibitory activity against trehalase, an enzyme that breaks down trehalose. researchgate.netbenthamdirect.com

Recent studies have also explored their potential in targeting glucocerebrosidase (GBA1) and the non-lysosomal glucosylceramidase (GBA2), which are implicated in Gaucher disease and other lysosomal storage disorders.

The table below summarizes the inhibitory activity of some aminocyclopentanol derivatives against various glycosidases.

| Compound | Target Enzyme | Inhibitory Activity |

| (1S,2S,3S,4R,5R)-4-Amino-5-(hydroxymethyl)cyclopentane-1,2,3-triol | β-galactosidase | Ki = 3.0 × 10⁻⁶ M acs.org |

| β-glucosidase | Ki = 1.5 × 10⁻⁷ M acs.org | |

| α-galactosidase | Ki = 2.3 × 10⁻⁵ M acs.org | |

| α-glucosidase | IC₅₀ = 1.0 × 10⁻⁴ M acs.org | |

| Merrell–Dow cyclopentylamine (B150401) (MDC) | α-mannosidase (jack beans) | IC₅₀ = 62 nM rsc.org |

| Aminocyclopentanol 7 | α-mannosidase (jack beans) | Good inhibitor rsc.org |

| Aminocyclopentanol 19 | β-D-N-acetylglucosaminidase (jack beans) | Ki = 8.9 μM rsc.org |

Structure-activity relationship (SAR) studies are crucial for optimizing the inhibitory potency and selectivity of aminocyclopentanol derivatives. researchgate.net These studies involve systematically modifying the chemical structure of the lead compound and evaluating the effect of these changes on its biological activity.

Key findings from SAR studies on aminocyclopentanol glycosidase inhibitors include:

Stereochemistry: The spatial arrangement of the amino and hydroxyl groups is a primary determinant of inhibitory activity. A perfect stereochemical match between the aminocyclopentitol and the target glycosidase, including the anomeric configuration of the amino group, is associated with the strongest inhibition. researchgate.net

N-Substituents: The addition of alkyl or benzyl (B1604629) groups to the amino function can significantly enhance inhibitory activity compared to the primary amine analogs. researchgate.net

Hydroxyl Groups: The presence and orientation of hydroxyl groups are critical. Removal or alteration of these groups often leads to a decrease or loss of activity. researchgate.net For instance, deoxygenation of the cyclopentanepolyol moiety in trehazolin analogues decreased their inhibitory potency. researchgate.net

Applications in Drug Discovery and Development

The unique structural features and biological activities of aminocyclopentanol derivatives make them valuable scaffolds in drug discovery and development. researchgate.netbenthamdirect.com

The aminocyclopentanol core serves as a versatile template for designing analogs that target specific enzymes or receptors with high selectivity. researchgate.netbenthamdirect.com By modifying the substituents on the cyclopentane ring, medicinal chemists can fine-tune the pharmacological properties of these compounds.

For example, the design of N-substituted derivatives has led to potent and selective inhibitors of various glycosidases. researchgate.net Furthermore, the cyclopentane framework has been incorporated into the design of inhibitors for other targets, such as viral proteases and integrases. ingentaconnect.com

The cyclopentane ring is increasingly recognized as a "privileged scaffold" in drug discovery. researchgate.netbenthamdirect.com This term refers to a molecular framework that is capable of binding to multiple biological targets with high affinity. While historically not as common as other ring systems, the cyclopentane motif has been successfully utilized in several medicinal chemistry programs. benthamdirect.comingentaconnect.com

Its advantages include:

Structural Rigidity: The cyclopentane ring provides a conformationally constrained scaffold, which can lead to improved metabolic stability compared to more flexible linear analogs.

Three-Dimensional Diversity: The stereochemically complex nature of substituted cyclopentanes allows for the creation of a wide range of three-dimensional structures, increasing the chances of finding a good fit for a specific biological target. researchgate.netbenthamdirect.com

Improved Physicochemical Properties: In some cases, the incorporation of a cyclopentane motif has led to significant improvements in properties like passive permeability and aqueous solubility. acs.org

The continued exploration of novel cyclopentane-based small molecule libraries is expected to yield new and effective therapeutic agents for a variety of diseases. researchgate.netbenthamdirect.com

Development of Antiviral Agents

(1R,3S)-3-Aminocyclopentanol is a crucial chiral building block in the synthesis of modern antiviral therapeutics. Its primary application in this field is as a key intermediate for the production of bictegravir (B606109), a potent HIV-1 integrase strand transfer inhibitor (INSTI). dergipark.org.tr The specific stereochemistry of this compound is indispensable, as the cyclopentanol (B49286) scaffold is integral to the final drug's structure and function.

The development of bictegravir utilizes the this compound fragment to construct the bicyclic ring system of the drug. dergipark.org.trscispace.com The amino and hydroxyl groups on the cyclopentane ring are strategically positioned to facilitate the chelation of magnesium ions (Mg²⁺) within the active site of the HIV-1 integrase enzyme. This interaction is a critical component of the drug's mechanism of action, which prevents the integration of viral DNA into the host cell's genome. rsc.org The synthesis process often involves using a salt form of the compound, such as the oxalate (B1200264) or benzoate (B1203000) salt, to install the bicyclic system before a final deprotection step yields bictegravir. dergipark.org.tr The production of the enantiomerically pure this compound intermediate itself can be achieved through methods like enzymatic kinetic resolution, highlighting the importance of stereochemical purity for antiviral efficacy. rsc.org

Research into Rheumatoid Arthritis and Psoriasis Treatments

The hydrochloride salt of this compound serves as a key pharmaceutical intermediate in research aimed at developing treatments for autoimmune disorders like rheumatoid arthritis and psoriasis. chemicalbook.commolaid.com Specifically, this compound hydrochloride is utilized in the preparation of 6-aminopyridine-3-thiazole derivatives, which are under investigation for their therapeutic potential in these conditions. chemicalbook.com Psoriasis is a chronic inflammatory skin disease involving an imbalanced immune response, particularly the abnormal activation of T-cells. nih.govnih.gov Therapeutic strategies often focus on modulating these immune pathways. nih.gov The derivatives synthesized from this compound hydrochloride are being explored for their ability to interact with targets within these inflammatory cascades. chemicalbook.com

| Intermediate Compound | Derivative Class | Therapeutic Area of Research |

| This compound hydrochloride | 6-aminopyridine-3-thiazole derivatives | Rheumatoid Arthritis, Psoriasis chemicalbook.commolaid.com |

Anti-infective Research (e.g., Anti-tubercular Activity)

Beyond its use in antiviral development, this compound has been incorporated into novel compounds as part of anti-infective research, including the search for new anti-tubercular agents. Tuberculosis remains a major global health issue, necessitating the development of new active molecules against Mycobacterium tuberculosis. researchgate.netrsc.org

In one line of research, this compound was used as a corresponding amine in the synthesis of primaquine (B1584692) (PQ) derivatives. researchgate.netresearchgate.net These novel urea-containing compounds were then evaluated for their antimycobacterial activity. The studies demonstrated that these hybrid molecules have the potential to be developed as anti-inflammatory and anti-infective agents. researchgate.net Research on other heterocyclic compounds, such as coumarins and 1,2,3-triazoles, has also shown that the inclusion of electron-withdrawing substituents can enhance anti-tubercular activity, a principle that can inform the design of future derivatives based on the aminocyclopentanol scaffold. nih.govmdpi.com

Comparative Analysis with Structural Analogs

Impact of Ring Size (Cyclopentanol vs. Cyclohexanol vs. Cyclobutanol Analogs) on Binding Affinity

The size of the cycloalkane ring is a critical parameter that can influence the biological activity of a drug candidate. In studies creating derivatives of the antimalarial drug primaquine, researchers synthesized a series of compounds using various amino alcohol building blocks to explore structure-activity relationships. researchgate.netresearchgate.net This research included the use of (1-aminocyclopropyl)methanol, (1-aminocyclobutyl)methanol, and this compound. researchgate.netresearchgate.net By creating a series of primaquine-benzotriazolide derivatives with these different cyclic amines, the study allowed for a direct comparison of how cyclopropyl, cyclobutyl, and cyclopentyl ring systems affect the final compound's antimycobacterial properties. While detailed binding affinity data was not specified, the evaluation of these compounds against Mycobacterium smegmatis serves as an effective preliminary model for assessing activity against mycobacteria. researchgate.net This comparative synthesis approach is fundamental to understanding how the spatial arrangement and conformational flexibility imparted by different ring sizes modulate the interaction with biological targets.

Influence of Substituents on Hydrophilicity, Lipophilicity, and Membrane Permeability

Modifying the this compound core with different substituents significantly alters its physicochemical properties, which in turn affects its behavior in biological systems. The parent compound is soluble in ethanol, while its conversion to a salt or an ester derivative can fine-tune properties like stability, solubility, and membrane permeability.

The hydrochloride salt form, this compound hydrochloride, enhances the compound's stability and water solubility, which can be advantageous for purification and formulation in pharmaceutical production. chemicalbook.com Conversely, esterification of the hydroxyl group, for instance to create the benzoic acid ester form, introduces a more lipophilic character to the molecule. This increased lipophilicity can improve the compound's ability to permeate cellular membranes, a crucial factor for drugs targeting intracellular components.

| Compound Derivative | Key Property Change | Consequence for Application |

| This compound | Parent compound, soluble in ethanol. | Baseline for synthetic modification. caymanchem.com |

| This compound Hydrochloride | Enhanced stability and aqueous solubility. | Facilitates purification and handling in pharmaceutical synthesis. nih.gov |

| This compound Benzoic Acid Ester | Increased lipophilicity. | Improved membrane permeability for drug candidates. |

Stereochemical Purity and its Significance in Drug Efficacy

The specific three-dimensional arrangement of atoms, or stereochemistry, of this compound is of paramount importance to its function in medicinal chemistry. As a chiral molecule with two stereocenters, it can exist in multiple stereoisomeric forms, but only the (1R,3S) configuration is typically desired for specific therapeutic applications. The stereochemical purity is critical for biological activity because enzymes and receptors in the body are themselves chiral and will interact differently with each stereoisomer.

A prime example of this significance is in the synthesis of the antiviral drug bictegravir. The efficacy of bictegravir is dependent on the precise orientation of the functional groups provided by the this compound backbone, which allows for optimal binding within the HIV-1 integrase active site. dergipark.org.tr The use of a different stereoisomer, such as (1R,3R)-3-aminocyclopentanol, would result in a molecule with a different shape and likely reduced or altered biological activity. Consequently, synthetic routes often employ enzymatic resolution techniques, using enzymes like Pseudomonas lipase (B570770) or pancreatin, to selectively isolate the desired (1R,3S) isomer, ensuring the final drug product possesses the correct stereochemistry for maximum efficacy. rsc.org

Catalysis and Ligand Design Research

Investigation as a Ligand in Asymmetric Catalysis

(1R,3S)-3-Aminocyclopentanol is principally recognized as a valuable chiral building block rather than a direct ligand in asymmetric catalysis. Its bifunctional nature, possessing both a nucleophilic amino group and a hydroxyl group, combined with its fixed stereochemistry, makes it an ideal starting point for constructing sophisticated chiral ligands. The distinct spatial orientation of its functional groups is fundamental to its application in asymmetric synthesis, where the objective is to produce a specific enantiomer of a target molecule.

The utility of related aminocycloalkanols has been demonstrated in various catalytic systems. For instance, optically active trans-2-(N,N-dialkylamino)cyclopentanols have been successfully used as chiral ligands in the enantioselective addition of diethylzinc (B1219324) to benzaldehyde. researchgate.net Similarly, derivatives of aminocyclohexanol have been investigated as ligands in asymmetric transfer hydrogenation and Henry reactions. researchgate.net These examples underscore the potential of the aminocycloalkanol framework, suggesting that ligands derived from the this compound isomer could be highly effective in controlling stereochemical outcomes in a range of catalytic processes. Its main role is as a precursor for more elaborate chiral ligands and auxiliaries.

Development of Novel Aminocyclopentanol-Based Ligands

The development of novel chiral ligands is a central theme in asymmetric catalysis, as the ligand structure is crucial for achieving high efficiency and enantioselectivity. mdpi.com this compound serves as an excellent foundational structure for creating libraries of new ligands. By chemically modifying the amino and hydroxyl groups, a diverse range of bidentate and polydentate ligands can be synthesized, capable of coordinating with various transition metals.

The functionalization of the aminocyclopentanol core allows for the systematic tuning of steric and electronic properties of the resulting ligand. This tailored approach is essential for optimizing catalyst performance for specific reactions. For example, the amino group can be converted into amides, sulfonamides, or phosphinamides, while the hydroxyl group can be etherified or phosphinylated. This versatility enables the creation of ligand classes such as N,O-bidentate, P,N-bidentate, and others, which are known to be effective in many catalytic transformations. The development of chiral N,B-ligands from other chiral scaffolds for iridium-catalyzed borylation highlights the strategy of using a core chiral unit to build highly effective ligands. nih.gov

Table 1: Potential Ligand Classes Derived from this compound

| Original Functional Group | Modification Reaction | Resulting Functional Group | Potential Ligand Class |

|---|---|---|---|

| Amino (-NH₂) | Acylation with RCOCl | Amide (-NHCOR) | N,O-Ligand |

| Amino (-NH₂) | Reaction with Ph₂PCl | Aminophosphine (-NHPPh₂) | P,N-Ligand |

| Amino (-NH₂) | Reductive Amination | Secondary/Tertiary Amine (-NHR / -NR₂) | N,O-Ligand |

| Hydroxyl (-OH) | Etherification | Ether (-OR) | Amino-ether Ligand |

| Hydroxyl (-OH) | Reaction with Ph₂PCl | Phosphinite (-OPPh₂) | P,N-Ligand |

This strategic derivatization allows chemists to design a ligand with the optimal properties for a given transition-metal-catalyzed reaction, such as hydrofunctionalization or cross-coupling. escholarship.org

Mechanistic Studies of Catalytic Reactions Involving Aminocyclopentanols

Understanding the mechanism of a catalytic reaction is critical for rational catalyst design and optimization. For reactions employing ligands derived from this compound, mechanistic studies would focus on elucidating the structure of the active catalyst, the origin of enantioselectivity, and the turnover-limiting step of the catalytic cycle.

Experimental techniques are central to these investigations. Synergistic experimental and computational studies are often employed to probe the reaction mechanism. nih.gov Key experimental approaches include:

Kinetic Analysis: Measuring reaction rates under various conditions (catalyst loading, substrate concentration) helps to determine the rate law and identify the species involved in the rate-determining step.

Spectroscopic Analysis: Techniques like NMR and Mass Spectrometry can identify and characterize catalytic intermediates that exist in the reaction mixture.

Non-Linear Effects (NLE) Studies: Examining the relationship between the enantiomeric excess of the ligand and the product can provide insight into the aggregation state of the catalyst and whether the active species is a monomer or a dimer. nih.gov

For example, in a hypothetical rhodium-catalyzed asymmetric allylic substitution using a ligand derived from aminocyclopentanol, mechanistic studies would aim to characterize the Rh-π-allyl intermediate. nih.gov Researchers would investigate how the chiral ligand's coordination to the rhodium center dictates the facial selectivity of the nucleophilic attack, thereby controlling the stereochemistry of the final product. Computational studies, such as Density Functional Theory (DFT), can complement experimental data by modeling reaction pathways and transition states, providing a deeper understanding of the interactions that govern catalyst activity and selectivity. nih.gov

Conformational Analysis and Stereochemical Control

Influence of Stereochemistry on Biological Activity and Binding Affinity

The precise spatial orientation of the amino and hydroxyl groups in the four stereoisomers of 3-aminocyclopentanol (B77102)—(1S,3S), (1R,3R), (1R,3S), and (1S,3R)—is fundamental to their biological function. This distinct stereochemistry dictates how these molecules and their derivatives interact with chiral biological structures like enzymes and receptors, often leading to significant differences in efficacy and binding affinity. csfarmacie.cz

A prominent example of this stereochemical influence is seen in the development of HIV integrase inhibitors. The (1R,3S) isomer of 3-aminocyclopentanol is a crucial intermediate in the synthesis of the antiviral drug Bictegravir (B606109). Its specific configuration is essential for the drug's high binding affinity to the HIV integrase enzyme. In contrast, derivatives made with other stereoisomers, such as the (1R,3R) diastereomer, exhibit significantly lower binding affinity.

Similarly, in the pursuit of Bruton's tyrosine kinase (BTK) inhibitors for treating conditions like multiple sclerosis, the stereochemistry of the aminocyclopentanol linker plays a pivotal role. A derivative incorporating the cis-3-aminocyclopentanol moiety showed marked improvements in whole blood potency and metabolic stability compared to more flexible linkers. acs.org This highlights how the constrained conformation imparted by the (1R,3S) scaffold can optimize interactions within a target's binding pocket. acs.org The unique chirality allows for specific interactions, such as hydrogen bonding from the amino group and hydrophobic interactions from the cyclopentane (B165970) ring, which can be computationally modeled to predict binding affinities.

Table 1: Influence of Stereoisomerism on Biological Activity

| Compound/Derivative Context | Stereoisomer | Biological Target | Observation |

|---|---|---|---|

| HIV Integrase Inhibitor Precursor | (1R,3S)-3-Aminocyclopentanol | HIV Integrase | Essential for high binding affinity of the final drug, Bictegravir. |

| HIV Integrase Inhibitor Precursor | (1R,3R)-3-Aminocyclopentanol | HIV Integrase | Leads to significantly lower binding affinity compared to the (1R,3S) derivative. |

| BTK Inhibitor Development | cis-3-Aminocyclopentanol | Bruton's Tyrosine Kinase (BTK) | Improved whole blood potency and metabolic stability in compound 19. acs.org |

| Adenosine Receptor Agonists | (1R,3R)-3-Aminocyclopentanol | Adenosine A1 Receptor | Utilized in the synthesis of specific A1 receptor agonists. |

Chiral Control in Synthetic Pathways

Achieving the precise (1R,3S) stereochemistry requires sophisticated synthetic strategies that exert high levels of chiral control. The goal is to produce the desired stereoisomer in high optical purity, which is crucial for its effectiveness as a pharmaceutical intermediate. google.com Synthetic chemists employ several main approaches to achieve this, including chiral resolution, chiral source synthesis, and asymmetric catalysis.

One common strategy involves the stereoselective ring-opening of epoxides. beilstein-journals.org For instance, the epoxidation of a cyclic allylic amine can be directed by the existing amine functionality to produce a syn-epoxide, which is then opened by a nucleophile in a regio- and stereoselective manner to yield the desired aminocyclopentanol derivative. beilstein-journals.org

Another powerful method is the Diels-Alder reaction, a cycloaddition that forms rings with well-controlled stereochemistry. Patented methods describe copper-catalyzed asymmetric Diels-Alder reactions using adducts of chiral carboxylic acids and hydroxylamine (B1172632) as the chiral source. google.comwipo.int This approach constructs the two critical chiral centers of the cyclopentane ring in a single, highly selective step. google.comgoogleapis.com

Enzymatic resolution is also a key technique. Lipases, for example, can selectively acylate or hydrolyze one enantiomer in a racemic mixture of an aminocyclopentanol precursor, allowing for the separation of the desired stereoisomer. This method is valued for its high selectivity and operation under mild conditions.

Table 2: Selected Synthetic Pathways for this compound

| Synthetic Strategy | Key Transformation | Reagents/Catalysts | Key Feature |

|---|---|---|---|

| Asymmetric Cycloaddition | Diels-Alder Reaction | Cyclopentadiene (B3395910), N-acyl hydroxylamine compound, Copper catalyst | Constructs two chiral centers with high stereoselectivity. google.comwipo.intgoogleapis.com |

| Stereoselective Epoxide Opening | Epoxidation followed by nucleophilic ring-opening | m-CPBA, N-acetylpiperazine | Functionalization of cyclic allylic amines to control stereochemistry. beilstein-journals.org |

| Enzymatic Resolution | Transesterification of an intermediate | Lipase (B570770) (e.g., Pseudomonas lipase), Pancreatin | Separates racemic mixtures via selective enzyme-catalyzed reactions. |

Analysis of Stereoisomeric Purity

Verifying the stereoisomeric purity of this compound is a critical final step in its synthesis. The presence of other stereoisomers can impact the efficacy and safety of the final pharmaceutical product. csfarmacie.cz High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the most common and reliable method for this analysis. csfarmacie.czrsc.org

Chiral HPLC separates enantiomers and diastereomers by exploiting their differential interactions with a chiral stationary phase. csfarmacie.cz The choice of CSP is crucial; polysaccharide-based columns (e.g., cellulose (B213188) derivatives) and macrocyclic glycopeptide-based CSPs (like those using teicoplanin) are particularly effective for separating polar, underivatized amino alcohols. rsc.orgsigmaaldrich.com The mobile phase, typically a mixture of a nonpolar solvent like hexane (B92381) and an alcohol, is optimized to achieve the best separation (resolution) between the peaks corresponding to each stereoisomer. csfarmacie.cz The result of this analysis is often expressed as enantiomeric excess (e.e.) or diastereomeric ratio (d.r.), with values greater than 99.5% often required for pharmaceutical intermediates.

Table 3: Analytical Methods for Stereoisomeric Purity

| Analytical Technique | Stationary Phase Type | Typical Mobile Phase | Purpose |

|---|---|---|---|

| Chiral High-Performance Liquid Chromatography (HPLC) | Polysaccharide-based (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) | Normal Phase (e.g., Hexane/Ethanol) | To separate and quantify enantiomers and diastereomers. csfarmacie.czvulcanchem.com |

| Chiral High-Performance Liquid Chromatography (HPLC) | Macrocyclic Glycopeptide (e.g., Teicoplanin-based) | Reversed-Phase or Polar Organic Mode | Effective for direct analysis of underivatized, polar analytes like amino alcohols. sigmaaldrich.com |

| Gas Chromatography-Mass Spectrometry (GC-MS) | N/A (often used for achiral purity) | N/A | Can be used for identity and purity confirmation, with data available from suppliers. caymanchem.com |

Future Directions and Emerging Research Areas in 1r,3s 3 Aminocyclopentanol Research

The chiral scaffold of (1R,3S)-3-aminocyclopentanol and its derivatives continues to be a fertile ground for scientific exploration. As a crucial building block in pharmaceutical synthesis, its unique stereochemistry drives ongoing research into more efficient synthetic methods and novel applications. The future of aminocyclopentanol research is poised to expand into new therapeutic domains, leveraging cutting-edge computational tools and innovative biological probes to unlock its full potential.

Q & A

Q. What are the primary synthetic routes for (1R,3S)-3-aminocyclopentanol, and how do their yields and conditions compare?

Q. How is the stereochemistry and purity of this compound validated in synthetic batches?

Methodological Answer: Structural validation employs:

- NMR Spectroscopy : H and NMR confirm regiochemistry (e.g., cyclopentanol backbone) and stereochemistry (axial/equatorial substituents) .

- X-ray Crystallography : SHELX software refines crystal structures to verify absolute configuration, particularly for intermediates like this compound benzoic acid derivatives .

- Chiral HPLC : Polysaccharide-based columns (e.g., Chiralpak AD-H) resolve enantiomers, with retention times calibrated against standards .

Critical Note : Discrepancies in NMR shifts (e.g., in fluorinated analogs) may indicate impurities; cross-validation with HRMS is advised .

Q. What role does this compound play in antiviral drug development?

Methodological Answer: The compound is a key intermediate in synthesizing bictegravir , an HIV-1 integrase inhibitor. Its cyclopentanol scaffold contributes to:

- Metal Chelation : The amino and hydroxyl groups coordinate Mg in the integrase active site.

- Metabolic Stability : Rigid cyclopentane structure reduces off-target oxidation.

Synthetic Workflow :

- Enzymatic resolution (Scheme 52) produces the enantiopure intermediate, followed by coupling with pyridone carboxylic acid fragments .

Advanced Research Questions

Q. What challenges arise in achieving enantioselective synthesis of this compound, and how are they mitigated?

Q. How can researchers resolve contradictions in reported synthetic yields for this compound intermediates?

Methodological Answer: Discrepancies often stem from:

- Purification Methods : Silica gel chromatography vs. ion-exchange resins (Dowex 50W-X8) impact recovery rates .

- Starting Material Quality : Trace moisture in cyclopentene derivatives reduces LiOH-mediated hydrolysis efficiency.

Recommendation : Replicate high-yield protocols (e.g., LiOH/MeOH-H₂O hydrolysis ) under inert atmosphere and rigorously dry solvents.

Q. What analytical methods are optimal for quantifying this compound in complex reaction mixtures?

Methodological Answer:

- HPLC-DAD : Use a C18 column (e.g., Agilent Zorbax SB-C18) with 0.1% TFA in water/acetonitrile gradient (retention time: 6.2 min) .

- LC-MS/MS : MRM transitions m/z 116 → 99 (quantifier) and 116 → 81 (qualifier) enhance specificity in biological matrices .

Calibration Curve : Linear range 0.1–100 µg/mL (R > 0.995).

Q. How does the stability of this compound under acidic vs. basic conditions influence reaction design?

Methodological Answer:

- Acidic Conditions : Stable below pH 3 (protonated amine resists oxidation). Avoid prolonged exposure to strong acids (e.g., HCl > 2 N) to prevent cyclopentanol ring deformation .

- Basic Conditions : Degrades above pH 9 via β-elimination. Use buffered systems (e.g., phosphate pH 7) for coupling reactions .

Q. Can computational models predict the crystallographic behavior of this compound derivatives?

Methodological Answer: Yes. Tools include:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.